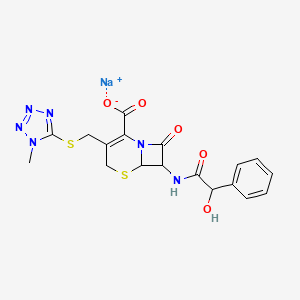
Cephamandole sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is used to treat various infections caused by susceptible strains of bacteria, including lower respiratory infections, urinary tract infections, skin infections, and bone and joint infections . Cephamandole sodium is typically administered parenterally and is often formulated as the formate ester, cefamandole nafate .
Vorbereitungsmethoden
The preparation of cephamandole sodium involves several steps. One method includes mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst such as boron trifluoride acetonitrile complex. This mixture is heated and stirred to react, then cooled and processed to obtain an intermediate compound. This intermediate undergoes a heating reflux reaction with a silanization agent until the solution is clear. N,N-dimethylaniline is added under inert gas protection, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation. After hydrolysis and pH adjustment, the cephamandole solution is obtained, decolorized, and crystallized to yield this compound .
Analyse Chemischer Reaktionen
Cephamandole sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly at the N-methylthiotetrazole side chain, which can be replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific conditions but often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Cephamandole sodium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: It is employed in clinical studies to evaluate its effectiveness against different bacterial infections and to develop new formulations for better therapeutic outcomes.
Industry: This compound is used in the pharmaceutical industry for the production of antibiotic medications
Wirkmechanismus
Cephamandole sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s beta-lactam ring is crucial for its antibacterial activity, as it mimics the structure of the natural substrate of PBPs, thereby blocking their function .
Vergleich Mit ähnlichen Verbindungen
Cephamandole sodium is similar to other second-generation cephalosporins, such as cefuroxime, cefotiam, and cefonicid. it has unique features that distinguish it from these compounds:
Spectrum of Activity: This compound has a broader spectrum of activity against gram-negative bacteria compared to some other cephalosporins.
Similar compounds include cefazolin, ceforanide, and cefoperazone, each with its own spectrum of activity and clinical applications .
Eigenschaften
IUPAC Name |
sodium;7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMNTWPPFNMOCJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N6NaO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)

![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)
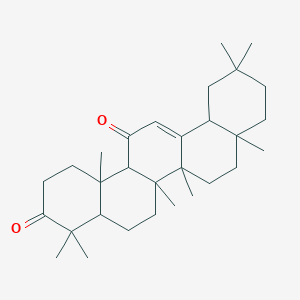


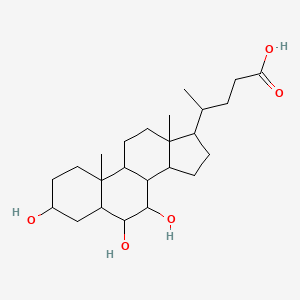
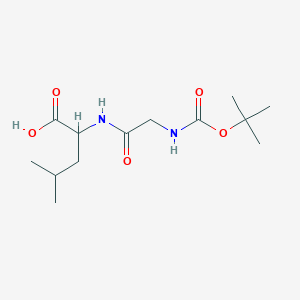
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)


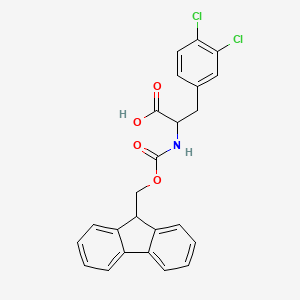
![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)
